![molecular formula C16H18N2O4S B602051 2-(3-Carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid CAS No. 1239233-86-3](/img/structure/B602051.png)
2-(3-Carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid
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Description
“2-(3-Carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid” is an impurity of Febuxostat . Febuxostat is an antihyperuricemic nonpurine inhibitor of both the oxidized and reduced forms of xanthine oxidase .
Molecular Structure Analysis
The molecular formula of this compound is C18H22N2O4S, and its molecular weight is 362.44 . The IUPAC name is ethyl 2-[3-carbamoyl-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate .
Scientific Research Applications
Antithrombotic Agents : A study by Babu et al. (2016) investigated derivatives of 4-methylthiazole-5-carboxylic acid, demonstrating good in vivo antithrombotic activity.
Impurity Identification in Febuxostat : Research by Wu Qiang et al. (2015) isolated impurities in febuxostat, identifying one as 2-(3-carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid, contributing to quality control of the drug.
Synthesis of Isoxazole and Isothiazole Derivatives : The synthesis and characterization of 2-amino-4-methylthiazole-5-carboxylic acid derivatives for larvicidal activity were explored by N. P et al. (2021).
Crystal Structure Analysis : The study of the crystal structure of febuxostat-acetic acid, containing a molecule related to 2-(3-Carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid, was conducted by Min Wu et al. (2015), providing insights into molecular interactions.
Amine-Imine Tautomerism Study : Research by Hyengoyan et al. (2005) investigated the tautomerism of 4-methylthiazole-5-carboxylic acid derivatives, revealing the influence of substituents on tautomeric equilibrium.
properties
IUPAC Name |
2-[3-carbamoyl-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-8(2)7-22-12-5-4-10(6-11(12)14(17)19)15-18-9(3)13(23-15)16(20)21/h4-6,8H,7H2,1-3H3,(H2,17,19)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMGNZBRUWAGOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C(=O)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid |
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